Alloxanic acid

Hemolysis Toxicity In vivo

Alloxanic acid (CAS 470-44-0) is a 4-hydroxyimidazolidine-2,5-dione-4-carboxylic acid, classified as a ureide and a derivative of the diabetogenic agent alloxan. It is formed via the benzilic acid rearrangement of alloxan under alkaline conditions and is an intermediate in the catabolism of uric acid ,.

Molecular Formula C4H4N2O5
Molecular Weight 160.09 g/mol
CAS No. 470-44-0
Cat. No. B1218109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloxanic acid
CAS470-44-0
Synonymsalloxanic acid
Molecular FormulaC4H4N2O5
Molecular Weight160.09 g/mol
Structural Identifiers
SMILESC1(=O)C(NC(=O)N1)(C(=O)O)O
InChIInChI=1S/C4H4N2O5/c7-1-4(11,2(8)9)6-3(10)5-1/h11H,(H,8,9)(H2,5,6,7,10)
InChIKeyBXTYRIKKNHXERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alloxanic Acid (CAS 470-44-0): A Stereochemically Defined Probe for Urease Inhibition and Oxidative Pathway Studies


Alloxanic acid (CAS 470-44-0) is a 4-hydroxyimidazolidine-2,5-dione-4-carboxylic acid, classified as a ureide and a derivative of the diabetogenic agent alloxan. It is formed via the benzilic acid rearrangement of alloxan under alkaline conditions and is an intermediate in the catabolism of uric acid [1], [2]. Unlike its precursor, alloxanic acid does not participate in thiol-dependent redox cycling and is a stable, isolable compound, which has led to its use as a specific probe in enzyme inhibition and stereochemical studies [3].

Enzyme inhibition probes requiring non-redox-active chemical background
In vivo metabolic studies where probe-induced hemolysis must be avoided
Stereochemical control and chiral configurational standard for uricase pathway

Why Alloxanic Acid Cannot Be Replaced by Alloxan, Dialuric Acid, or Ninhydrin in Critical Assays


Substitution among alloxan-class compounds is not scientifically valid due to divergent and quantifiable differences in their reactivity and biological profiles. Alloxan is highly unstable at physiological pH with a half-life of 1.5 minutes and undergoes rapid redox cycling with thiols, while alloxanic acid is the stable end-product of this decay and does not participate in these reactions [1]. Furthermore, the hemolytic activity and enzyme inhibition potency vary dramatically within the class: dialuric acid is twice as hemolytic as alloxan, ninhydrin is six times more hemolytic, yet alloxanic acid exhibits no hemolytic action whatsoever [2]. This spectrum of activity demonstrates that these analogs are not interchangeable and that selecting alloxanic acid is essential for experiments requiring a non-hemolytic, non-redox-active probe within this chemical space.

Redox Activity
Non-redox-active (target)
Alloxan, dialuric acid: rapid redox cycling
Hemolytic Profile
No hemolytic action (target)
Ninhydrin: 6x more hemolytic than alloxan
Stability (pH 7.4)
Stable, isolable compound (target)
Alloxan: half-life 1.5 minutes
Similar chemical class does not imply functional interchangeability. Substitution may alter redox, hemolytic, or stability endpoints.

Alloxanic Acid (470-44-0) Quantitative Differentiation Guide


Hemolytic Activity: Alloxanic Acid vs. Alloxan, Dialuric Acid, and Ninhydrin

Alloxanic acid is distinguished by its complete lack of hemolytic activity, in stark contrast to its structural analogs. In a study assessing hemolysis in tocopherol-deficient rats, alloxanic acid demonstrated no hemolytic action. This differentiates it from alloxan (baseline), dialuric acid (2x more hemolytic), and ninhydrin (6x more hemolytic) [1].

Hemolytic Activity
Head-to-head
Alloxanic acid: non-hemolytic vs ninhydrin 6x more hemolytic than alloxan
Supports non-hemolytic probe selection for in vivo metabolic studies.
In vivo hemolysis model in tocopherol-deficient rats.
Hemolysis Toxicity In vivo

Enzyme Inhibition Profile: Alkaline Phosphatase Activity Comparison

A comparative study on alkaline phosphatase inhibition revealed a clear potency hierarchy within the alloxan family. Alloxanic acid was classified as a 'weak inhibitor', placing it in a distinct category from 'highly active inhibitors' such as alloxan, dialuric acid, and alloxantin, and 'non-inhibitors' like mesoxalic acid and uracil [1].

Phosphatase Inhibition
Head-to-head
Classified as weak inhibitor; alloxan and dialuric acid are highly active
Supports fine-tuned enzyme assays where potent inhibition is a confounding variable.
In vitro phosphatase assay (Gomori technique).
Enzyme Inhibition Phosphatase In vitro

Redox Activity and Chemical Stability: A Decisive Differentiator

Alloxanic acid is the product of alloxan's irreversible decomposition and is chemically distinct in that it does not participate in the redox cycling that is central to the biological activity of alloxan and dialuric acid. Alloxan has a half-life of 1.5 minutes at pH 7.4 and 37°C, while alloxanic acid is stable [1]. Furthermore, alloxanic acid does not generate reactive oxygen species via thiol-mediated redox cycling, unlike its precursors [2].

Redox Stability
Class-level
Stable end-product; alloxan half-life 1.5 min (pH 7.4, 37°C)
Enables chemically defined probe use without ROS-generating side reactions.
Thiol-mediated redox cycling absent; data to verify for specific assay conditions.
Redox Cycling Stability Hydrophilicity

Stereochemical Definition: Resolved Enantiomers as a Configurational Standard

Alloxanic acid is unique among its immediate analogs in that its absolute stereochemistry has been rigorously determined, and its enantiomers have been resolved. Alloxanic acid was resolved using brucine to yield enantiomorphic esters and amides, and X-ray analysis established the absolute (S)-configuration of ethyl (−)-alloxanate, which served as a configurational standard for the uricase reaction pathway [1].

Stereochemical Identity
Supporting evidence
Enantiomers resolved; (S)-configuration assigned via X-ray crystallography
Provides stereochemical-control context for chiral analysis and synthesis.
Configurational relay for uricase reaction studies.
Stereochemistry Chiral Resolution X-ray Crystallography

Validated Application Scenarios for Alloxanic Acid (CAS 470-44-0) in Research


As a Non-Hemolytic, Non-Redox-Active Probe in In Vivo Metabolic Studies

Alloxanic acid is the ideal compound for studying metabolic or toxicological pathways where the introduction of a probe from the alloxan family is desired, but the confounding effects of hemolysis and oxidative stress (inherent to alloxan and dialuric acid) must be stringently avoided. Its complete lack of hemolytic activity [1] and inability to engage in thiol-mediated redox cycling [2] make it a clean control or tool compound for dissecting these specific mechanisms of action.

As a Weak Alkaline Phosphatase Inhibitor for Fine-Tuned In Vitro Assays

In enzyme assays or tissue section studies employing the Gomori technique, alloxanic acid serves as a 'weak' inhibitor control. This allows researchers to differentiate between potent, broad-spectrum phosphatase inhibition (seen with alloxan) and a more subtle, specific effect. Its use can help calibrate the sensitivity of an assay or to investigate the role of phosphatase activity without complete enzymatic shutdown [3].

As a Configurational Standard and Chiral Building Block in Synthetic Chemistry

The resolved enantiomers of alloxanic acid, whose absolute (S)-configuration has been confirmed by X-ray crystallography, are invaluable as chiral standards in stereochemical analysis and as enantiopure building blocks for the synthesis of more complex molecules, particularly those related to purine and uric acid metabolism [4]. This provides a level of stereochemical control not available with other alloxan derivatives.

Application
Selection Property
Validation Focus
Non-hemolytic in vivo metabolic probe
Lack of hemolytic and redox activity
Hemolysis assay and ROS detection controls
Weak phosphatase inhibitor control
Classified weak inhibition profile
Calibration against highly active alloxan-class inhibitors
Chiral configurational standard
Resolved enantiomers with X-ray structure
Stereochemical attribution and uricase pathway studies

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